ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE
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Overview
Description
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature This particular compound is of interest due to its unique structure, which includes an amino group, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the direct treatment of ethyl cyanoacetate with an amine at elevated temperatures, often in the presence of a catalyst or under solvent-free conditions . The reaction proceeds through nucleophilic addition, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of amides and other substituted esters.
Scientific Research Applications
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(1E)-1-CARBAMOYL-1-CYANOPROP-1-EN-2-YL]AMINO}ACETATE involves its interaction with specific molecular targets. The cyano and amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl cyanoacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-aminothiazole-4-acetate: Contains an aminothiazole ring, offering different reactivity and applications.
Uniqueness
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its ability to participate in various reactions and form diverse products makes it valuable in research and industry.
Properties
CAS No. |
5209-10-9 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-8(13)5-12-6(2)7(4-10)9(11)14/h12H,3,5H2,1-2H3,(H2,11,14)/b7-6+ |
InChI Key |
LYWHTKUULPJNEQ-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)CN/C(=C(\C#N)/C(=O)N)/C |
SMILES |
CCOC(=O)CNC(=C(C#N)C(=O)N)C |
Canonical SMILES |
CCOC(=O)CNC(=C(C#N)C(=O)N)C |
Origin of Product |
United States |
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